2-(2-Bromophenyl)propan-2-ol

Organic Synthesis Grignard Reaction Process Chemistry

2-(2-Bromophenyl)propan-2-ol (CAS 7073-69-0) is a tertiary alcohol within the arylpropanol class, characterized by an ortho-bromophenyl substituent on a fully substituted α-carbon. The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, featuring dual reactivity: a nucleophilic tertiary hydroxyl group and an electrophilic aryl bromide handle enabling cross-coupling transformations.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 7073-69-0
Cat. No. B1267433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)propan-2-ol
CAS7073-69-0
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1Br)O
InChIInChI=1S/C9H11BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3
InChIKeyTXQKNSQVEWHJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenyl)propan-2-ol (CAS 7073-69-0) Technical Overview and Sourcing Profile


2-(2-Bromophenyl)propan-2-ol (CAS 7073-69-0) is a tertiary alcohol within the arylpropanol class, characterized by an ortho-bromophenyl substituent on a fully substituted α-carbon . The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, featuring dual reactivity: a nucleophilic tertiary hydroxyl group and an electrophilic aryl bromide handle enabling cross-coupling transformations . Commercial availability includes specifications up to 98% purity with analytical documentation (NMR, HPLC, GC) from multiple suppliers .

Why 2-(2-Bromophenyl)propan-2-ol Cannot Be Interchanged with Isomeric or Non-Halogenated Analogs


Substituting 2-(2-bromophenyl)propan-2-ol with structurally similar arylpropanols introduces significant synthetic and performance risks. The ortho-bromine substitution pattern dictates regioselectivity in cross-coupling reactions and influences steric hindrance at the reactive site . The tertiary alcohol center confers resistance to oxidation compared to secondary alcohol analogs like 1-(2-bromophenyl)propan-2-ol, which can undergo ketone formation . Non-halogenated analogs such as 2-phenylpropan-2-ol lack the aryl bromide handle entirely, precluding downstream functionalization via Suzuki, Heck, or Sonogashira couplings . The evidence below quantifies these critical differentiation points.

Quantitative Differentiation of 2-(2-Bromophenyl)propan-2-ol: Head-to-Head Comparative Data


Synthesis Yield Advantage via Optimized Grignard Protocol from Methyl 2-Bromobenzoate

2-(2-Bromophenyl)propan-2-ol is synthesized in 82% yield via Grignard reaction of methyl 2-bromobenzoate with methylmagnesium bromide, as documented in US Patent 7,951,829 . This yield exceeds the reported 75% yield for the non-halogenated analog 2-phenylpropan-2-ol synthesized from acetone and phenylmagnesium bromide . The 7% absolute yield advantage translates to improved atom economy and reduced cost per kilogram in larger-scale syntheses .

Organic Synthesis Grignard Reaction Process Chemistry

Purity Benchmarking: Commercial Availability at 98% with Full Analytical Documentation

2-(2-Bromophenyl)propan-2-ol is commercially supplied at 98% purity (HPLC) with batch-specific NMR, HPLC, and GC analytical reports [1]. In contrast, the 3-bromo isomer (CAS 30951-66-7) is offered at 97% purity , and the 4-bromo isomer (CAS 2077-19-2) at 98% but without consistently documented orthogonal analytical support across suppliers [2]. The 1% purity differential and availability of comprehensive QC documentation for the ortho isomer provide greater confidence for regulated synthetic workflows requiring traceable purity verification.

Quality Control Analytical Chemistry Procurement Specification

Distinct Physical Property Profile: Boiling Point Differentiation from Meta and Para Isomers

2-(2-Bromophenyl)propan-2-ol exhibits a boiling point of 268.3°C at 760 mmHg , whereas the para-isomer (CAS 2077-19-2) boils at 75-85°C at reduced pressure (0.1 mmHg) [1]. While atmospheric-equivalent comparisons are limited, the available data suggest the ortho isomer has a significantly higher boiling point than its para counterpart, consistent with intramolecular hydrogen bonding effects in ortho-substituted aryl alcohols. This property difference enables separation of isomer mixtures via fractional distillation, a key process consideration for in-house synthesis workflows.

Physical Chemistry Separation Science Process Engineering

Functional Group Stability: Tertiary Alcohol Resistance to Oxidation vs. Secondary Alcohol Analogs

2-(2-Bromophenyl)propan-2-ol contains a tertiary alcohol that is inherently resistant to oxidation, unlike the secondary alcohol present in 1-(2-bromophenyl)propan-2-ol (CAS 210408-48-3), which can be readily oxidized to the corresponding ketone . This structural distinction eliminates the need for hydroxyl protecting groups in multistep sequences that involve oxidative conditions, streamlining synthetic routes and improving overall yield by avoiding protection/deprotection steps.

Synthetic Chemistry Functional Group Compatibility Reaction Design

Target Application Scenarios for 2-(2-Bromophenyl)propan-2-ol Based on Quantified Differentiation Evidence


Gram-to-Kilogram Synthesis of Ortho-Bromo Arylpropanol Building Blocks

The 82% isolated yield from the Grignard protocol makes 2-(2-bromophenyl)propan-2-ol a cost-effective choice for intermediate-scale syntheses. Procurement decisions should prioritize suppliers providing this compound with the optimized patent procedure to maximize yield and minimize waste.

Regulated Pharmaceutical Intermediate Synthesis Requiring Full QC Documentation

For GMP and GLP environments, the 98% purity specification with orthogonal analytical data (NMR, HPLC, GC) supports regulatory compliance and batch-to-batch consistency, making this compound the preferred ortho-bromo arylpropanol for early-stage drug development.

Multistep Sequences Involving Oxidative Conditions Without Hydroxyl Protection

The tertiary alcohol center of 2-(2-bromophenyl)propan-2-ol eliminates the need for protecting groups in synthetic routes that include mild to moderate oxidation steps . This reduces overall step count and improves atom economy compared to secondary alcohol analogs like 1-(2-bromophenyl)propan-2-ol.

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